molecular formula C10H19NO5 B6232331 (2S)-4-{[(tert-butoxy)carbonyl]amino}-2-methoxybutanoic acid CAS No. 2348330-80-1

(2S)-4-{[(tert-butoxy)carbonyl]amino}-2-methoxybutanoic acid

Cat. No.: B6232331
CAS No.: 2348330-80-1
M. Wt: 233.3
InChI Key:
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Description

(2S)-4-{[(tert-butoxy)carbonyl]amino}-2-methoxybutanoic acid is a synthetic organic compound commonly used in peptide synthesis. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is often employed to protect amino groups during chemical reactions. This compound is particularly significant in the field of organic chemistry due to its role in the synthesis of peptides and other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-4-{[(tert-butoxy)carbonyl]amino}-2-methoxybutanoic acid typically involves the following steps:

  • Protection of the Amino Group: : The amino group of the starting material is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

  • Methoxylation: : The protected amino acid is then subjected to methoxylation, where a methoxy group is introduced. This can be achieved using methanol and a suitable catalyst under controlled conditions.

  • Purification: : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using automated reactors and continuous flow systems. These methods enhance efficiency and consistency while reducing the risk of contamination. The use of high-throughput purification techniques like high-performance liquid chromatography (HPLC) ensures the production of large quantities of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: : The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, where it can be replaced by other nucleophiles.

  • Deprotection Reactions: : The tert-butoxycarbonyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amino acid.

  • Coupling Reactions: : It is commonly used in peptide coupling reactions, where it reacts with other amino acids or peptide fragments to form peptide bonds.

Common Reagents and Conditions

    Trifluoroacetic Acid: Used for deprotection of the Boc group.

    Dicyclohexylcarbodiimide (DCC): Commonly used in peptide coupling reactions.

    Methanol: Used in methoxylation reactions.

Major Products Formed

    Deprotected Amino Acid: Formed after removal of the Boc group.

    Peptides: Formed through coupling reactions with other amino acids.

Scientific Research Applications

Chemistry

In organic chemistry, (2S)-4-{[(tert-butoxy)carbonyl]amino}-2-methoxybutanoic acid is widely used in the synthesis of peptides and other complex molecules. Its ability to protect amino groups during reactions makes it invaluable in multi-step synthesis processes.

Biology

In biological research, this compound is used to synthesize peptide-based probes and inhibitors. These molecules are essential for studying protein interactions and enzyme activities.

Medicine

In medicinal chemistry, it is used to develop peptide-based drugs. The compound’s stability and reactivity make it suitable for creating drug candidates with improved pharmacokinetic properties.

Industry

In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs and other bioactive compounds. Its role in protecting amino groups during synthesis ensures the integrity of the final product.

Mechanism of Action

The mechanism of action of (2S)-4-{[(tert-butoxy)carbonyl]amino}-2-methoxybutanoic acid primarily involves its role as a protecting group in peptide synthesis. The tert-butoxycarbonyl group protects the amino group from unwanted reactions, allowing selective reactions to occur at other functional groups. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions, revealing the free amino group for further reactions.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-amino-4-methoxybutanoic acid: Lacks the Boc protecting group, making it more reactive but less suitable for selective synthesis.

    (2S)-4-{[(benzyloxy)carbonyl]amino}-2-methoxybutanoic acid: Uses a different protecting group, which can be removed under different conditions.

Uniqueness

The uniqueness of (2S)-4-{[(tert-butoxy)carbonyl]amino}-2-methoxybutanoic acid lies in its balance of stability and reactivity. The Boc group provides robust protection during synthesis but can be easily removed when necessary, making it highly versatile in peptide synthesis and other applications.

Properties

CAS No.

2348330-80-1

Molecular Formula

C10H19NO5

Molecular Weight

233.3

Purity

95

Origin of Product

United States

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